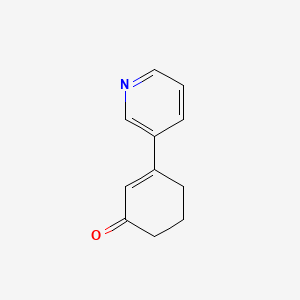

3-(Pyridin-3-yl)cyclohex-2-en-1-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-pyridin-3-ylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6-8H,1,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIOZXVZKCKBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 Pyridin 3 Yl Cyclohex 2 En 1 One

Reactions at the Cyclohexenone Moiety

The cyclohexenone part of the molecule is a classic Michael acceptor, susceptible to nucleophilic attack at the β-carbon. It also provides a scaffold for various functionalization and derivatization reactions.

Conjugate Addition Reactions (e.g., Michael Additions)

The Michael addition is a fundamental reaction for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In the case of 3-(pyridin-3-yl)cyclohex-2-en-1-one, the electrophilic double bond readily undergoes conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the C-4 position of the cyclohexenone ring.

Organocatalytic phospha-Michael additions have been reported for 3-substituted cyclohex-2-en-1-ones, where diphenylphosphine (B32561) oxide adds to the β-carbon, yielding 3-substituted-3-(diphenylphosphoryl)cyclohexan-1-one derivatives. buchler-gmbh.com While this has been demonstrated on a general cyclohexenone scaffold, it highlights a potential transformation for the title compound.

Furthermore, the conjugate addition of α,α-disubstituted aldehydes to nitroalkenes bearing a pyridin-3-yl group has been achieved with high enantioselectivity using chiral organocatalysts. mdpi.com This demonstrates the feasibility of forming new carbon-carbon bonds at a position analogous to the β-carbon of the cyclohexenone ring in related systems.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 3-substituted cyclohex-2-en-1-one | Diphenylphosphine oxide | N-[(1R,2R)-2-Aminocyclohexyl]-N′-[(8α,9S)- 6′-methoxycinchonan-9-yl]thiourea | 3-substituted-3-(diphenylphosphoryl)cyclohexan-1-one | buchler-gmbh.com |

| α,α-disubstituted aldehydes | (E)-3-(1-nitroprop-1-en-2-yl)pyridine | Chiral monosalicylamides | Enantioenriched γ-nitroaldehydes | mdpi.com |

Cycloaddition Reactions (e.g., [3+2]-Cycloadditions)

The double bond of the cyclohexenone ring can participate in cycloaddition reactions, leading to the formation of more complex polycyclic systems. youtube.com For instance, [3+2] cycloaddition reactions involving azomethine ylides with related tricyclic imides have been shown to produce fused spiro-pyrrolidine derivatives. chem-soc.si While not directly on this compound, this type of reaction showcases a potential pathway for elaborating the cyclohexenone core.

In a different approach, manganese(III) acetate-mediated cycloadditions of 1,3-cyclohexanediones to 1-(pyridin-2-yl)-enones have been shown to produce trans-2-acyl-3-aryl/alkyl-2,3,6,7-tetrahydro-4(5H)-benzofuranone derivatives with high diastereoselectivity. acs.org This reaction proceeds via a radical mechanism and demonstrates an unexpected regioselectivity influenced by the pyridine (B92270) nitrogen. acs.org

| Reactant 1 | Reactant 2 | Reagent | Product Type | Reference |

| N,N'-bis(5-norbornene-2,3-dicarboximide) | Ninhydrin, Sarcosine | Not specified | Fused spiro-1,3-indandionolylpyrrolidine | chem-soc.si |

| 1,3-Cyclohexanediones | 1-(Pyridin-2-yl)-enones | Manganese(III) acetate (B1210297) | trans-2-acyl-3-aryl/alkyl-2,3,6,7-tetrahydro-4(5H)-benzofuranone | acs.org |

Functionalization and Derivatization of the Cyclohexenone Ring System

The cyclohexenone ring system can be functionalized through various reactions. For example, the synthesis of γ,γ-disubstituted cyclohexenones has been achieved through palladium-catalyzed α-arylation of cyclic vinylogous esters, which can be seen as a related transformation. scholaris.ca

Additionally, the reaction of dimedone (a 1,3-cyclohexanedione (B196179) derivative) with 2-aminopyridine (B139424) and acetophenone (B1666503) derivatives, catalyzed by iodine, leads to the formation of 3-hydroxy-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)-5,5-dimethylcyclohex-2-enone. nih.govacs.org This demonstrates a multicomponent reaction that builds a complex heterocyclic system onto the cyclohexenone core. nih.govacs.org

Reactions at the Pyridine Moiety

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. Direct functionalization can be challenging but is an active area of research. rsc.org

Functionalization of the Pyridine Ring

Direct C-H functionalization of pyridines is a desirable but often difficult transformation due to the ring's electron-poor nature and the coordinating ability of the nitrogen atom. rsc.org However, photochemical organocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals, allowing for the addition of various fragments to the pyridine ring. doi.org For instance, the photochemical reaction of 4-(pyridin-3-yl)benzonitrile (B1301835) with cyclohexene (B86901) resulted in the formation of 4-(2-(cyclohex-2-en-1-yl)pyridin-3-yl)benzonitrile. doi.org This type of reaction could potentially be applied to this compound to introduce substituents onto the pyridine ring.

Transition metal-catalyzed cross-coupling reactions are also a common strategy for introducing substituents onto a pyridine ring. vulcanchem.com

Nitrogen Heterocycle Transformations

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions are processes in which two reactive sites within the same molecule interact to form a new ring or a rearranged product. Such transformations are valuable in synthetic chemistry for building complex molecular architectures from simpler precursors. For this compound, both intramolecular cyclization and rearrangement are plausible reaction pathways, often triggered by specific reagents or conditions.

Intramolecular Cyclization:

The structure of this compound is conducive to intramolecular cyclization, potentially leading to the formation of novel polycyclic heterocyclic systems. These reactions often occur under acidic or thermal conditions, or via metal catalysis, where one part of the molecule can react with another. For instance, in related systems, intramolecular C-arylation has been observed where a pendant aryl group attacks a position on a chromone (B188151) core. mdpi.com

One potential cyclization pathway involves the activation of the cyclohexenone ring followed by an attack from the pyridine nitrogen or a carbon atom on the pyridine ring. Studies on similar molecules, such as 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines, have demonstrated that intramolecular oxidative cyclization can occur in a polar protic solvent like formic acid. nih.gov In this process, a cyclization event is followed by an oxidation step to yield a stable, aromatic polycyclic structure. nih.gov A hypothetical mechanism for this compound could involve an acid-catalyzed cyclization followed by dehydration or oxidation to form a rigid, fused ring system.

Rearrangement Processes:

Rearrangement reactions involve the migration of an atom or group from one position to another within a molecule, leading to a structural isomer of the original compound. masterorganicchemistry.com The ketone functionality in this compound makes it a candidate for several classic rearrangement reactions.

Baeyer-Villiger Oxidation : This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxy acid or hydrogen peroxide. wiley-vch.de The migratory aptitude of the groups attached to the carbonyl carbon determines the product. In this case, the migration of either the vinylic carbon (C-2) or the aliphatic carbon (C-6) of the cyclohexene ring is possible, which would lead to the formation of a seven-membered lactone. The regioselectivity of this rearrangement would be influenced by the electronic properties of the pyridyl substituent. wiley-vch.de

Acid-Catalyzed Rearrangements : In the presence of strong acids, carbocation intermediates can form, which are susceptible to 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations. masterorganicchemistry.com While less common for enones without prior modification (e.g., reduction or addition), derivatization of the ketone or the double bond could open pathways for such rearrangements, potentially leading to ring contraction or expansion. For example, a gold-catalyzed oxidative rearrangement has been used to convert propargyl alcohols derived from cyclohex-2-en-1-ones into seven-membered rings. acs.org

Influence of Substituents on Reactivity Profiles

The reactivity of the this compound scaffold is highly sensitive to the nature and position of substituents on either the cyclohexenone or the pyridine ring. These substituents can exert steric and electronic effects that modify reaction rates, regioselectivity, and even the reaction pathway itself.

Research on the intramolecular Alder–Rickert reaction of various 3-arylcyclohexenone derivatives provides direct insight into how substituents at the 3-position influence reactivity. jst.go.jp In this study, the nature of the aryl group significantly impacted the efficiency of the reaction. The pyridin-3-yl group, being a heteroaromatic system with an electron-withdrawing nitrogen atom, is expected to decrease the electron density of the enone system compared to a simple phenyl group. This electronic effect can influence reactions where the electron richness of the diene component is crucial.

The table below summarizes findings from a study on related 3-arylcyclohexenone derivatives, illustrating the impact of different substituents on reaction outcomes. jst.go.jp

| Substituent at 3-Position (Aryl Group) | Reaction / Conditions | Observed Effect / Yield | Reference |

|---|---|---|---|

| Phenyl | Reaction with 3-methoxyphenylmagnesium bromide | 88% yield of intermediate | jst.go.jp |

| 1-Naphthyl | Reaction with 1-naphthylmagnesium bromide | 93% yield of intermediate | jst.go.jp |

| 4-Fluorophenyl | Formation of phenol (B47542) derivative via Alder-Rickert reaction | Quantitative yield | jst.go.jp |

The electron-withdrawing nature of the pyridyl group can enhance the electrophilicity of the enone system, making it more susceptible to nucleophilic attack in Michael additions. Conversely, for reactions that require electron-donating character from the aryl substituent, the pyridyl group may decrease reactivity compared to electron-rich aryl groups like methoxyphenyl. jst.go.jp Furthermore, the basic nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid, which would dramatically alter the electronic properties and reactivity of the entire molecule, a feature not present in simple 3-arylcyclohexenones. diva-portal.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data for 3-(Pyridin-3-yl)cyclohex-2-en-1-one, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed literature. This analysis is crucial for identifying the number and connectivity of protons in the molecule.

Detailed ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in this compound, has not been reported.

Vibrational Spectroscopy

The characteristic vibrational frequencies for the functional groups present in this compound, obtainable from an FT-IR spectrum, are not documented.

No Raman spectroscopic data for this compound, which would provide complementary information to FT-IR on the molecular vibrations, could be located.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

No specific high-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) data for this compound could be located. This type of analysis would typically be used to determine the compound's exact molecular weight and elemental composition, and to study its fragmentation patterns, which are crucial for confirming its chemical structure.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

There are no published X-ray diffraction crystallography studies for this compound. This technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and crystal packing.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 3-(Pyridin-3-yl)cyclohex-2-en-1-one. These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comresearchgate.net This is achieved by minimizing the total energy of the system with respect to the positions of the atoms and, for crystalline structures, the lattice parameters. mdpi.com For this compound, DFT calculations, often using the B3LYP functional, are employed to predict bond lengths, bond angles, and dihedral angles. core.ac.ukrsc.orgrsc.org The process of geometry optimization is crucial as it provides the ground-state structure of the molecule on its potential energy surface. researchgate.net The accuracy of these predictions is often validated by comparing the calculated parameters with experimental data, where available. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of the properties and dynamics of many-body systems in the presence of time-dependent potentials, such as electromagnetic fields. wikipedia.orgaps.org It is a widely used method for calculating the excited states of molecules. researchgate.net This approach is particularly useful for predicting electronic absorption spectra by determining the energies of electronic excitations from the ground state to various excited states. wikipedia.orgarxiv.org The core idea of TD-DFT is that the time-dependent electron density, a function of three spatial variables, holds all the information about the system, which is a significant simplification from the many-body wavefunction. wikipedia.orgmpg.de The Runge-Gross theorem provides the formal foundation for TD-DFT, establishing a unique mapping between the time-dependent external potential and the time-dependent density. wikipedia.org

Selection of Basis Sets and Computational Levels of Theory

The accuracy of DFT and TD-DFT calculations is highly dependent on the chosen level of theory and the basis set. cdnsciencepub.com The level of theory refers to the specific functional used (e.g., B3LYP, PBE0, ωB97X-D), while the basis set is a set of mathematical functions used to build the molecular orbitals (e.g., 6-311++G(d,p), LANL2DZ). researchgate.netrsc.orgrsc.org

For chalcone (B49325) derivatives and similar compounds, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide reliable results for geometry optimization and vibrational frequency calculations. core.ac.ukrsc.orgrsc.org Other functionals like CAM-B3LYP are also utilized, particularly for electronic property calculations. rsc.org The choice of basis set is critical; for instance, Gaussian-type orbital basis sets are commonly optimized for density functional calculations. cdnsciencepub.com The selection of an appropriate combination of functional and basis set is essential for obtaining results that are in good agreement with experimental data.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and the observed spectra.

Theoretical NMR Chemical Shift Prediction (e.g., Gauge-Independent Atomic Orbital (GIAO) approach)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. core.ac.uk This technique, often employed within the framework of DFT, allows for the theoretical prediction of ¹H and ¹³C NMR spectra. core.ac.ukresearchgate.net The calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts can then be compared with experimental NMR data to validate the computed structure and to aid in the assignment of signals in the experimental spectrum.

Computational Vibrational Spectra (IR and Raman) Analysis

Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. cardiff.ac.ukscifiniti.com These calculations provide a theoretical vibrational spectrum that can be compared with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net

For this compound, DFT calculations with a functional like B3LYP and a basis set such as 6-311++G(d,p) can be used to compute the harmonic vibrational frequencies. core.ac.uk The calculated frequencies are often scaled by a factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. scifiniti.com The analysis of the computed vibrational modes allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups within the molecule. core.ac.ukscifiniti.com For instance, the characteristic stretching vibrations of C=C and C=O bonds in the cyclohexenone ring and the pyridine (B92270) ring can be precisely identified. core.ac.uk

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound. These methods model the molecule's behavior, offering predictive insights into its chemical nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. iucr.orgimperial.ac.uk

For molecules structurally similar to this compound, such as chalcone derivatives containing a pyridine ring, the HOMO is typically distributed over the electron-rich regions, including the enone moiety and the pyridine ring. researchgate.netresearchgate.net The LUMO, conversely, is generally located over the electron-deficient sites. A smaller HOMO-LUMO energy gap implies a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org For related chalcone compounds, this energy gap is typically around 4 eV. researchgate.net The electrophilicity index, derived from these orbital energies, provides a quantitative measure of the energy lowering when the molecule accepts maximal electron flow from its environment. iucr.orgnih.gov

Table 1: Representative Frontier Molecular Orbital and Global Reactivity Descriptors Note: Values are representative based on studies of structurally similar compounds. iucr.orgresearchgate.netnih.gov

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -5.9 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.9 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.0 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.org |

| Chemical Potential (μ) | ~ -3.9 | Describes the tendency of electrons to escape from an equilibrium state. nih.gov |

| Chemical Hardness (η) | ~ 2.0 | Measures resistance to change in electron distribution; harder molecules have larger energy gaps. iucr.org |

| Chemical Softness (S) | ~ 0.5 | The reciprocal of hardness; indicates a higher propensity for reaction. iucr.org |

| Electrophilicity Index (ω) | ~ 3.8 | Quantifies the ability of a species to accept electrons. iucr.org |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of most negative (electron-rich) potential, and blue represents regions of most positive (electron-poor) potential. Green indicates areas of neutral potential. nih.gov

In this compound, the MEP surface would show the most negative potential (red) concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. researchgate.netnih.gov These sites are the most likely targets for an electrophilic attack. Conversely, the most positive potential (blue) is typically located around the hydrogen atoms, particularly those attached to the aromatic and cyclohexenone rings, indicating these are sites susceptible to nucleophilic interaction. researchgate.net This visual map provides a clear guide to the molecule's reactive behavior based on electrostatic interactions. uni-muenchen.de

Fukui Function Analysis for Reactive Sites

Fukui functions provide a more quantitative method to identify reactive centers within a molecule by analyzing the change in electron density as the number of electrons is altered. nih.gov This analysis helps to pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

The Fukui functions are defined as:

fk+ for nucleophilic attack (electron acceptance)

fk- for electrophilic attack (electron donation)

fk0 for radical attack

The atom with the highest value for a particular Fukui function is considered the most reactive site for that type of attack. nih.gov For related heterocyclic systems, analysis has shown that carbonyl carbons and specific carbons within the heterocyclic ring often exhibit high fk+ values, making them prime sites for nucleophilic attack. The electronegative atoms like oxygen and nitrogen typically show high fk- values, identifying them as the centers for electrophilic attack. iosrjournals.org While negative Fukui values can occur, they often relate to atoms with very low HOMO density, such as the nitrogen in a nitro group, indicating a lack of reactivity for that specific interaction. mdpi.com

Table 2: Predicted Reactive Sites from Fukui Function Analysis Note: This table is a qualitative prediction based on the principles of Fukui analysis applied to the structure.

| Attack Type | Fukui Index | Predicted Most Reactive Atom(s) | Rationale |

|---|---|---|---|

| Nucleophilic | fk+ | Carbonyl Carbon (C1), C3 | These atoms are part of the electron-deficient enone and pyridine systems, making them susceptible to electron acceptance. |

| Electrophilic | fk- | Carbonyl Oxygen, Pyridine Nitrogen | These electronegative atoms possess lone pairs of electrons, making them the most likely sites for electron donation. |

| Radical | fk0 | C2, C4 | Atoms within the conjugated π-system are often susceptible to radical attack. |

Global Reactivity Descriptors

Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are more stable and less reactive. Conversely, "soft" molecules have a small energy gap and are more polarizable and reactive. iucr.org The electrophilicity index (ω) measures the stabilization in energy when the system acquires additional electronic charge from the environment. iucr.org These parameters collectively offer a comprehensive profile of the molecule's inherent chemical behavior. researchgate.net

Bonding Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This method is highly effective for studying intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. iosrjournals.org

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. rsc.org A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions Note: This table represents expected significant interactions and stabilization energies based on NBO analysis of similar heterocyclic carbonyl compounds. iosrjournals.orgrsc.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O(carbonyl) | π* (C2=C3) | ~ 20-30 | n → π* (Resonance stabilization) |

| LP (1) N(pyridine) | π* (C=C in pyridine ring) | ~ 35-50 | n → π* (Aromatic stabilization) |

| π (C2=C3) | π* (C=O) | ~ 15-25 | π → π* (Conjugation) |

| π (C=C in pyridine) | π* (C=C in pyridine) | ~ 18-28 | π → π* (Intra-ring conjugation) |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the topology of the electron density, allowing for the characterization of chemical bonds and non-covalent interactions. researchgate.netuni-rostock.dewiley-vch.de By identifying bond critical points (BCPs) where the electron density gradient is zero, one can quantify the nature of atomic interactions. wiley-vch.deamercrystalassn.org Key parameters at these points include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)).

For interactions to be classified as non-covalent (closed-shell), they typically exhibit low ρ(r) and positive ∇²ρ(r) values. The sign of H(r) can further distinguish these interactions; a negative H(r) suggests a degree of covalent character, while a positive H(r) indicates purely closed-shell interactions. researchgate.net

While a specific QTAIM analysis for this compound is not available in the surveyed literature, data from analogous heterocyclic compounds, such as pyridine-based hydrazones, provide insight into the expected interactions. mdpi.com The key non-covalent interactions would likely involve the pyridine nitrogen, the carbonyl oxygen, and various hydrogen atoms, leading to C-H···O and N-H···O bonds that influence the molecular conformation and crystal packing.

Table 1: Representative QTAIM Parameters for Non-Covalent Interactions in an Analogous Pyridine-Based Hydrazone Compound mdpi.com

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| N-H···O | 0.0215 | 0.0887 | -0.0011 |

| O-H···O | 0.0349 | 0.1211 | -0.0035 |

Hirshfeld Surface Analysis

For this compound, a detailed understanding of its solid-state packing can be inferred from the analysis of closely related structures, such as dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. iucr.org In such compounds, the packing is dominated by a high proportion of H···H, O···H/H···O, and C···H/H···C contacts. These interactions, along with weaker C-H···π interactions, define the three-dimensional supramolecular architecture. iucr.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Pyridinyl-Cyclohexene Compound iucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.9 |

| O···H / H···O | 31.0 |

| C···H / H···C | 18.9 |

| N···H / H···N | 2.6 |

| Other (O···O, O···C, N···C, C···C) | <2.5 |

Conformational Analysis and Energy Barrier Calculations

The flexibility of this compound is primarily due to the puckering of the cyclohexenone ring and rotation around the single bond connecting the two ring systems. The cyclohexene (B86901) ring typically adopts a semi-planar conformation, such as an envelope or a twisted-chair, to minimize steric and torsional strain. iucr.org

Table 3: Calculated Rotational Barriers for C-N Bonds in Analogous Aryl Carbamate Systems researchgate.net

| Substituent on Aryl Ring | ΔG‡ (kcal/mol) at 243 K |

|---|---|

| p-OCH₃ | 12.2 |

| p-CH₃ | 11.9 |

| H | 11.6 |

| p-Cl | 11.2 |

| p-CN | 10.7 |

Solvent Effects on Electronic and Spectroscopic Properties

The electronic absorption and emission spectra of this compound are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. researchgate.net Changes in solvent polarity can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption maxima (λ_max). researchgate.netslideshare.net

The molecule possesses two main chromophores: the pyridine ring and the α,β-unsaturated ketone (enone) system.

n→π* Transitions: The lone pair electrons on the pyridine nitrogen and the carbonyl oxygen can be excited to an anti-bonding π* orbital. In polar, protic solvents like methanol (B129727) or water, these lone pairs can act as hydrogen bond acceptors. libretexts.org This hydrogen bonding stabilizes the ground state more than the excited state, requiring more energy for the transition and resulting in a blue-shift (hypsochromic shift) of the absorption band to a shorter wavelength. slideshare.netlibretexts.org

π→π* Transitions: These transitions involve the excitation of electrons within the conjugated π-systems of the pyridine and enone moieties. The excited state is generally more polar than the ground state. Therefore, increasing solvent polarity provides greater stabilization to the excited state, which decreases the transition energy and causes a red-shift (bathochromic shift) to a longer wavelength. acs.org

Studies on related pyridyl compounds demonstrate these effects clearly. researchgate.netresearchgate.net

Table 4: Solvent Effects on the UV Absorption Maxima of an Analogous Compound, 1,3-bis[(3-(2-pyridyl)pyrazol-1-ylmethyl)]benzene researchgate.net

| Solvent | Polarity (ET(30)) | λmax (nm) |

|---|---|---|

| Cyclohexane | 31.2 | 280 |

| Dichloromethane | 41.1 | 281 |

| Acetonitrile | 46.0 | 281 |

| Ethanol | 51.9 | 282 |

| Methanol | 55.5 | 282 |

| Water | 63.1 | 283 |

Molecular Dynamics Simulations for Structural Insights

Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior, providing insights into conformational flexibility, solvent interactions, and structural stability over time. mdpi.com For this compound in an aqueous solution, MD simulations can elucidate the intricate details of its solvation shell. nih.govnih.gov

Simulations of pyridine in water have shown that the nitrogen atom's lone pair is a strong hydrogen bond acceptor, forming stable H-bonds with surrounding water molecules. nih.gov Similarly, the carbonyl oxygen of the cyclohexenone ring would also participate in hydrogen bonding. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom, and by determining coordination numbers. nih.gov For instance, simulations of pyridine in a 1 molal aqueous solution show that the nitrogen atom forms an average of 1.97 hydrogen bonds with water. nih.gov Such simulations would be invaluable for understanding how this compound is hydrated and how its structure fluctuates in a biological or chemical environment. acs.org

Mechanistic Investigations of Reactions Involving 3 Pyridin 3 Yl Cyclohex 2 En 1 One

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving pyridinyl cyclohexenone structures are often intricate, proceeding through various intermediates and transition states. The specific pathway is highly dependent on the reactants and catalysts employed.

One notable pathway is the molecular iodine-catalyzed synthesis of related imidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivatives. nih.gov A plausible mechanism for this transformation begins with the reaction of molecular iodine with an acetophenone (B1666503) derivative, leading to the in situ generation of a phenylglyoxal (B86788) intermediate. This is followed by a Knoevenagel-type condensation with the enolic form of a 1,3-dicarbonyl compound (like dimedone, a cyclohexanedione derivative). nih.gov

In reactions mediated by manganese(III) acetate (B1210297), a different, radical-based pathway is observed. For the related 1-(pyridin-2-yl)-enones, it is proposed that the reaction initiates with the formation of a radical from a 1,3-cyclohexanedione (B196179), generated by a Mn(III)-enolate complex. acs.org However, the unique presence of the pyridine (B92270) nitrogen atom can reverse the typical regioselectivity. The proposed mechanism involves the chelation of both the pyridinyl nitrogen and the carbonyl oxygen to the Mn(III) center. acs.org This coordination increases the electron deficiency of the carbon-carbon double bond, facilitating a conjugate addition. The subsequent steps involve enolization, loss of a Mn(II) species to form a radical, oxidation to a carbocation by another Mn(OAc)₃ molecule, and final cyclization to yield the product. acs.org

Theoretical studies, such as Density Functional Theory (DFT), are instrumental in mapping these reaction pathways and understanding the energetics of transition states. diva-portal.orgcore.ac.uk For instance, DFT calculations can help rationalize the enantioconvergence observed in certain hydrogenations by revealing that different isomers may proceed through distinct mechanistic pathways. diva-portal.org

Kinetic and Thermodynamic Aspects of Transformations

The outcome of chemical reactions involving 3-(Pyridin-3-yl)cyclohex-2-en-1-one can be governed by either kinetic or thermodynamic control. This distinction is crucial, as reaction conditions can be tuned to favor the desired product.

Kinetic Control : At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest, as it proceeds via the transition state with the lowest activation energy. uou.ac.in

Thermodynamic Control : At higher temperatures, the system can reach equilibrium. Under these conditions, the major product is the most stable one, which represents the thermodynamic product. uou.ac.in

In the synthesis of hybrid frameworks, experimental and computational studies have shown that the formation of zinc 4-cyclohexene-1,2-dicarboxylates occurs under thermodynamic rather than kinetic control. researchgate.net Similarly, in the Gould-Jacobs reaction for synthesizing quinolone scaffolds, the regioselectivity can be controlled to favor either the kinetic or the thermodynamic product by choosing between gas-phase thermolysis (FVP) and solution-phase heating. d-nb.info While specific kinetic and thermodynamic data for reactions of this compound are not extensively detailed in the reviewed literature, these principles are broadly applicable. The choice of reaction temperature and time is a critical parameter that can influence which isomeric product is predominantly formed. uou.ac.ind-nb.info

Role of Catalysts and Reaction Conditions in Mechanistic Control

Catalysts and reaction conditions play a pivotal role in dictating the mechanistic pathway and, consequently, the final product structure and selectivity.

In the synthesis of complex molecules derived from pyridinyl enones, different catalysts can initiate entirely different reaction cascades. For example, molecular iodine has been shown to act as an effective catalyst, potentially functioning as a Lewis acid to activate substrates or as a source of in situ hydroiodic acid (HI). nih.gov Experiments have confirmed that using HI directly can also yield the desired product, albeit sometimes in lower yields, supporting the proposed catalytic role of iodine. nih.gov

Manganese(III) acetate serves a dual role in certain cycloadditions. It acts as a Lewis acid by coordinating to the pyridinyl and carbonyl groups, which alters the electronic properties of the enone and reverses the expected regioselectivity. acs.org Simultaneously, it functions as a radical initiator and an oxidant in the subsequent steps of the reaction mechanism. acs.org The reaction conditions, such as performing the reaction in a ball mill (solvent-free), have been shown to be highly efficient. acs.org

Silver catalysts, often in the form of AgOTf, are crucial for tandem cycloisomerization/hydroarylation reactions. rsc.org The presence of both the silver catalyst and an acid additive like acetic acid was found to be essential for activating the substrate and achieving high product yields. rsc.org The choice of solvent also significantly impacts the reaction outcome, with solvents like DCE proving more effective than DMF in certain cases. rsc.org

Table 1: Influence of Catalysts on Reaction Mechanisms

| Catalyst | Substrate Type | Role of Catalyst | Mechanistic Pathway | Ref |

|---|---|---|---|---|

| Iodine (I₂) / HI | Acetophenones, 2-Aminopyridines, Dimedone | Lewis acid / In situ acid source | Cascade reaction via phenylglyoxal intermediate and Knoevenagel condensation | nih.gov |

| Manganese(III) Acetate (Mn(OAc)₃) | 1-(Pyridin-2-yl)-enones, 1,3-Cyclohexanediones | Lewis acid and Radical Initiator/Oxidant | Radical cycloaddition with reversed regioselectivity due to N-chelation | acs.org |

| Silver Triflate (AgOTf) | 2-Alkynylaryl aldimines | Lewis acid (activates imino group) | Tandem cycloisomerization/hydroarylation | rsc.org |

Stereochemical Control and Mechanistic Implications in Asymmetric Synthesis

Achieving high stereochemical control is a primary goal in modern organic synthesis, and understanding the underlying mechanisms is key to developing effective asymmetric reactions. nih.govnist.gov For transformations involving prochiral cyclohexenone scaffolds, the introduction of chirality can be achieved through various catalytic asymmetric methods.

In the asymmetric synthesis of related chiral alcohols, such as (R)-cyclohexenol, from cyclohexene (B86901) oxide, the use of chiral lithium amides as catalysts is a prominent strategy. researchgate.net The stereoselectivity is explained by transition state models where the substrate approaches the chiral catalyst from the less sterically hindered side. For example, a proposed transition state (T1) is favored over another (T2) because it minimizes steric repulsion, leading to the preferential formation of the R-configured product. researchgate.net The rigidity of the chiral ligand's backbone is critical for establishing a well-ordered transition state and achieving high asymmetric induction. researchgate.net

Enantioconvergent catalysis is a powerful strategy where a mixture of substrate isomers is converted into a single product enantiomer. diva-portal.org Mechanistic studies, often supported by DFT calculations, are crucial for understanding how this is achieved. For instance, in the hydrogenation of isomeric enamide mixtures, it was found that E and Z isomers could yield the same product enantiomer by proceeding through different mechanistic pathways, highlighting the sophisticated level of control exerted by the chiral catalyst. diva-portal.org In the enantioconvergent isomerization-hydrogenation of allylic alcohols, the 1,3-rearrangement step was identified as the crucial stereodetermining element of the reaction. diva-portal.org

These principles of asymmetric catalysis and stereochemical control are directly applicable to designing syntheses that could produce enantiomerically enriched products from this compound. The selection of a suitable chiral catalyst—be it a transition metal complex or an organocatalyst—and the optimization of reaction conditions are paramount for controlling the stereochemical outcome. diva-portal.orgnih.gov

Applications of 3 Pyridin 3 Yl Cyclohex 2 En 1 One As a Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 3-(Pyridin-3-yl)cyclohex-2-en-1-one, containing both an electrophilic enone system and a nucleophilic pyridine (B92270) nitrogen, makes it an ideal starting material for the synthesis of complex heterocyclic structures. The enone moiety can participate in a variety of addition and cycloaddition reactions, while the pyridine ring can be involved in further functionalization or can direct the regioselectivity of reactions. This dual reactivity allows for the construction of elaborate molecular architectures from a relatively simple starting material.

Construction of Fused Pyridine Derivatives

The synthesis of fused pyridine derivatives is of significant interest due to their prevalence in biologically active compounds and pharmaceuticals. researchgate.net The this compound framework can be elaborated into various fused systems. For instance, multicomponent reactions involving a cyclohexanedione, an amine, and an aldehyde or a malononitrile (B47326) derivative can lead to the formation of polyhydroquinolines through an enaminone intermediate. sohag-univ.edu.eg This strategy highlights how the cyclohexenone part of the molecule can be a precursor to a fused pyridine ring.

Various synthetic strategies have been developed to construct fused pyridine and pyrimidine (B1678525) systems. nih.govmdpi.com These methods often involve the cyclocondensation of precursors containing a pyridine or a related nitrogen heterocycle. For example, the reaction of a 6-aminopyridinecarbonitrile with reagents like ethyl acetoacetate (B1235776) or malononitrile can yield pyrido[2,3-d]pyrimidine (B1209978) and 1,8-naphthyridine (B1210474) derivatives, respectively. nih.gov While not starting directly from this compound, these reactions demonstrate established pathways for fusing additional rings onto a pyridine scaffold, a strategy applicable to derivatives of the title compound.

One-pot multicomponent reactions are particularly efficient for creating fused pyridine systems. nih.gov The Bohlmann-Rahtz pyridine synthesis, for example, involves the reaction of an enamine with an ethynyl (B1212043) ketone to produce a trisubstituted pyridine. beilstein-journals.org This reaction can be adapted to create fused systems by using cyclic enamines or ketones.

Table 1: Examples of Reactions for Fused Pyridine Synthesis

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cyclocondensation | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | Formation of a fused pyrimidine ring. | nih.gov |

| Cyclocondensation | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, Malononitrile | 1,8-Naphthyridine | Construction of a second fused pyridine ring. | nih.gov |

| Multicomponent Reaction | 1,3-Cyclohexanedione (B196179), Amine, Arylidinemalononitrile | Polyhydroquinoline | One-pot synthesis via an enaminone intermediate. | sohag-univ.edu.eg |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Trisubstituted Pyridine | Can be adapted for fused systems with cyclic starting materials. | beilstein-journals.org |

Synthesis of Polyfunctionalized Molecules

The term "polyfunctionalized molecules" refers to compounds possessing multiple functional groups, which are often key intermediates in the synthesis of complex natural products and pharmaceuticals. The structure of this compound is inherently polyfunctional, and it serves as an excellent starting point for introducing further chemical diversity.

Synthetic strategies for creating polyfunctional molecules often rely on reactions that can form multiple bonds in a single step or a sequence of high-yielding transformations. acs.org For example, a stereoselective three-component vinylogous Mannich-type reaction can be used to assemble multi-substituted chiral piperidines, which are versatile intermediates for natural product synthesis. rsc.org This highlights the potential of using enone-type structures for complex molecule construction.

The development of methods for synthesizing polyfunctional 3D scaffolds is crucial for drug discovery. whiterose.ac.uk These methods often involve the preparation of cyclization precursors that contain several reactive handles, which can then be cyclized to generate diverse molecular scaffolds. The pyridyl and cyclohexenone moieties of the title compound can act as such handles for further chemical transformations.

Scaffold for Novel Chemical Structure Generation

In medicinal chemistry and drug discovery, a "scaffold" is a core chemical structure to which various functional groups can be attached to create a library of related compounds. These libraries are then screened for biological activity. The this compound framework is an attractive scaffold due to its rigid structure and the presence of multiple points for diversification. vulcanchem.com

The cyclohexenone ring can be modified at the alpha and beta positions, as well as at the carbonyl group. The pyridine ring can be substituted at its various carbon atoms or quaternized at the nitrogen atom. This allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in lead optimization.

For instance, derivatives of 3-aminocyclohex-2-en-1-one have been explored as novel antagonists for the CXCR2 receptor, demonstrating the utility of the cyclohexenone scaffold in generating biologically active molecules. Similarly, the pyridinyl moiety is a common feature in many bioactive compounds, and its inclusion in a scaffold can enhance the potential for biological activity. The use of a (5R,6R)-2-methyl-5-(prop-1-en-2-yl)-6-(2-(pyridin-3-yl)-1H-indol-3-yl)cyclohex-2-en-1-one scaffold in the synthesis of C2-C3-substituted indoles further illustrates the utility of pyridinyl cyclohexenone structures in generating libraries of complex molecules. researchgate.net

Table 2: Potential Diversification Points of the this compound Scaffold

| Region of Scaffold | Potential Modifications | Example Reaction Types |

|---|---|---|

| Cyclohexenone Ring (α-position) | Alkylation, Halogenation | Enolate chemistry |

| Cyclohexenone Ring (β-position) | Michael addition | Conjugate addition of nucleophiles |

| Cyclohexenone Ring (Carbonyl group) | Reduction, Grignard addition, Wittig reaction | Carbonyl chemistry |

| Pyridine Ring | Electrophilic aromatic substitution, Nucleophilic aromatic substitution | Varies with activating/deactivating groups |

| Pyridine Nitrogen | N-oxidation, Alkylation (Quaternization) | Reactions of pyridine N-atom |

Role in Multistep Synthetic Sequences for Advanced Intermediates

The synthesis of complex natural products or pharmaceuticals often requires the careful orchestration of numerous chemical reactions. pearson.com The cyclohexenone moiety is a key intermediate in the synthesis of many biologically active compounds, and its preparation often requires multiple steps. nih.gov Direct dehydrogenation of saturated ketones offers a more efficient route to these valuable intermediates. organic-chemistry.org

An example of a multistep synthesis involving a related structure is the synthesis of novel pyridine derivatives containing oxime esters, which starts from 3-methylpyridine (B133936) and involves addition, oximization, and esterification reactions. sioc-journal.cn This demonstrates how a simple pyridine derivative can be elaborated through a sequence of reactions to yield more complex, functionalized molecules. The synthesis of polyfunctional amides, ketones, and pyridines using organometallic reagents also highlights the step-wise construction of complex molecules from simpler building blocks. uni-muenchen.de The strategic placement of the pyridine and cyclohexenone functionalities in this compound allows for a high degree of control in such sequential reactions, making it a valuable intermediate in the synthesis of advanced molecular targets.

Q & A

Q. What are the established synthetic routes for 3-(Pyridin-3-yl)cyclohex-2-en-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between pyridine-3-carbaldehyde and cyclohexanone derivatives under basic conditions. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ (used for analogous cyclohexenone derivatives), can enhance reaction efficiency by reducing side products (e.g., over-oxidation) . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading (5–10 mol%). Yields range from 40–75% depending on steric and electronic effects of substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard.

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring hydrogen-bonding patterns (e.g., C=O···H–N interactions) align with graph-set analysis (e.g., Etter’s rules for intermolecular interactions) . Key metrics:

- R-factor : < 0.05 for high-resolution data.

- Torsion angles : Confirm planarity of the cyclohexenone ring and pyridyl substituent.

- Hydrogen-bond motifs : Document using CCDC Mercury software .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- ¹H NMR :

- Cyclohexenone α-protons: δ 6.2–6.8 ppm (doublet of doublets, J = 10–12 Hz).

- Pyridyl protons: δ 8.5–9.0 ppm (meta-substitution pattern).

- ¹³C NMR :

- Cyclohexenone carbonyl: δ 195–205 ppm.

- Pyridyl carbons: δ 120–150 ppm.

- IR : Strong C=O stretch at ~1680 cm⁻¹ and pyridyl C=N at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –CF₃ at the pyridine meta-position) increase the electrophilicity of the cyclohexenone carbonyl, accelerating cycloaddition with dienes. Use DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (FMOs) and predict regioselectivity. Experimental validation:

- Compare reaction rates using substituted pyridines (e.g., 3-CF₃ vs. 3-CH₃).

- Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies resolve contradictions in reported crystallographic data for similar cyclohexenone derivatives?

- Methodological Answer : Contradictions often arise from polymorphism or twinning. Solutions:

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., LogP, solubility)?

- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models via CC-DPS tools, which integrate quantum chemistry and neural networks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。